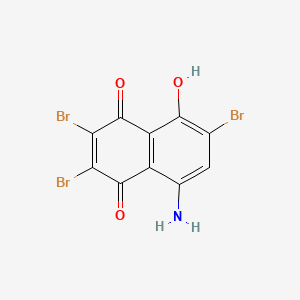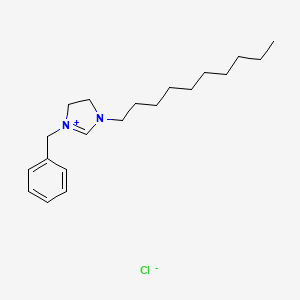
Einecs 308-614-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 308-614-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This inventory was created by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its Einecs number, which is a unique identifier used to track and regulate chemicals within the European Union.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Einecs 308-614-3 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The exact synthetic routes and reaction conditions can vary depending on the desired application and the scale of production.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are optimized for efficiency and cost-effectiveness. The production methods may include various stages such as raw material preparation, chemical reactions, purification, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Einecs 308-614-3 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in various fields.
Common Reagents and Conditions: The compound reacts with common reagents under specific conditions. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can occur in the presence of halogens or other substituents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in substituted derivatives with varying functional groups .
Scientific Research Applications
Einecs 308-614-3 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is utilized for investigating biochemical pathways and cellular processes. In medicine, it serves as a precursor for pharmaceutical compounds and is involved in drug development. Industrially, this compound is employed in the production of various chemicals and materials .
Mechanism of Action
Einecs 308-614-3 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. For example, compounds with similar functional groups or molecular weights may exhibit analogous reactivity and applications. this compound may possess unique characteristics that make it particularly suitable for certain applications, such as higher stability or specific reactivity under certain conditions .
Comparison with Similar Compounds
- Einecs 203-770-8 (amyl nitrite)
- Einecs 234-985-5 (bismuth tetroxide)
- Einecs 239-934-0 (mercurous oxide)
- Einecs 433-610-4 (hydroxystyrene copolymer)
- Einecs 412-170-7 (phenylbutyl hydroxyphosphoryl acetic acid)
These compounds share some similarities with Einecs 308-614-3 but also have distinct properties that differentiate them .
Properties
CAS No. |
98143-49-8 |
|---|---|
Molecular Formula |
C26H58NO6P |
Molecular Weight |
511.7 g/mol |
IUPAC Name |
docosyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C22H47O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;6-3-1-5-2-4-7/h2-22H2,1H3,(H2,23,24,25);5-7H,1-4H2 |
InChI Key |
TYGPWBGKQRATMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


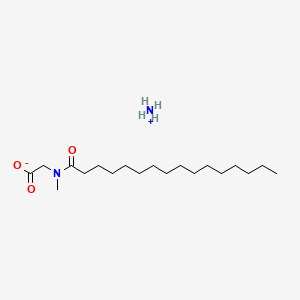
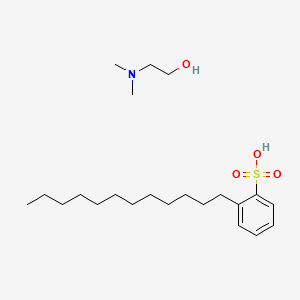
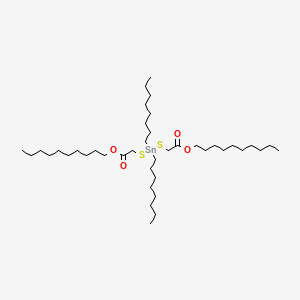
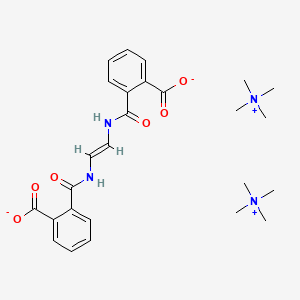
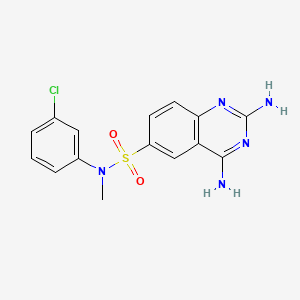
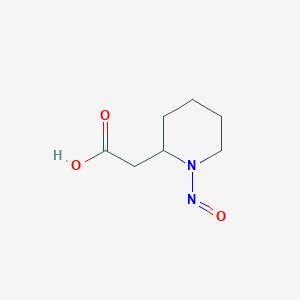

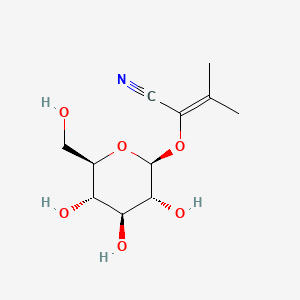
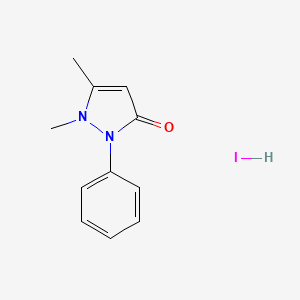
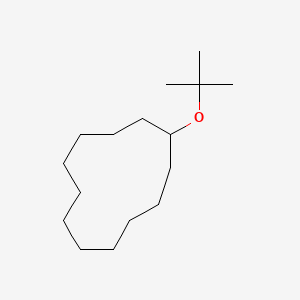

![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
